molecular formula C15H13ClN2O3S B344917 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 325810-88-6

1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B344917
CAS No.: 325810-88-6
M. Wt: 336.8g/mol
InChI Key: LQAQGJMNVGSIDZ-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring and a methyl substituent at the 2-position of the benzimidazole core. The sulfonyl group enhances stability and may facilitate interactions with biological targets, such as enzymes or receptors, while the chloro and methoxy substituents modulate lipophilicity and solubility .

Synthetic routes for analogous compounds often involve sulfonylation of benzimidazole precursors. For example, describes a catalytic method using [Cp*Ir(NTf₂)]₂ to construct 1-(sulfonyl)-2-aryl-1H-benzo[d]imidazoles via cyclometalation and migratory insertion, which could apply to the target compound .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-17-12-5-3-4-6-13(12)18(10)22(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQGJMNVGSIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The 2-methyl-1H-benzo[d]imidazole scaffold is typically constructed via cyclization reactions. A method adapted from WO2015005615A1 employs a Stobbe condensation between methyl-substituted diketones and diamines. For example:

  • Step 1 : Reaction of 4-methyl-1,2-diaminobenzene with methylglyoxal in methanol under reflux yields 2-methyl-1H-benzo[d]imidazole.

  • Step 2 : Cyclization is catalyzed by potassium tert-butoxide at 50–55°C, achieving >85% yield .

Alternative routes involve acid-catalyzed cyclization of o-phenylenediamine derivatives with acetic acid, though this risks over-alkylation .

Preparation of 5-Chloro-2-methoxyphenylsulfonyl Chloride

The sulfonylating agent, 5-chloro-2-methoxyphenylsulfonyl chloride , is synthesized via chlorosulfonation:

  • Chlorosulfonation : Treatment of 5-chloro-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C generates the sulfonic acid intermediate .

  • Thionyl Chloride Quench : Reaction with SOCl₂ at reflux converts the sulfonic acid to the sulfonyl chloride. This step achieves ~90% purity, requiring distillation for further refinement .

ParameterConditionYieldSource
Chlorosulfonation0–5°C, 3 h75%
SOCl₂ QuenchReflux, 2 h90%

Sulfonylation of 2-Methyl-1H-benzo[d]imidazole

Coupling the benzimidazole core with the sulfonyl chloride is critical. A phase-transfer catalysis (PTC) method from US6245913B1 offers high efficiency:

  • Reaction Conditions :

    • Base: Aqueous NaOH (10–15%)

    • Catalyst: Triethyl benzylammonium chloride (5 mol%)

    • Solvent: Dichloromethane (DCM)/water biphasic system

    • Temperature: 40–60°C, 6 h

The product, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole , is extracted into DCM, washed with Na₂CO₃, and crystallized from ethyl acetate . Yield: 83–91% .

Purification and Characterization

Purification :

  • Recrystallization : The crude product is dissolved in hot dichloromethane and precipitated with petroleum ether, yielding a cream-colored solid .

  • Hydrochloride Salt Formation : Treatment with HCl gas in DCM followed by neutralization with NaOH enhances purity (>98%) .

Analytical Data :

  • FTIR : Key peaks at 1351 cm⁻¹ (S=O asymmetric stretch) and 1659 cm⁻¹ (C=N stretch) .

  • ¹H NMR (CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.45 (m, 4H, benzimidazole-H), 3.94 (s, 3H, OCH₃), 2.71 (s, 3H, CH₃) .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
PTC Coupling Mild conditions, scalableRequires rigorous drying91%
Direct Sulfonylation No catalyst neededHigh SOCl₂ stoichiometry83%

Industrial Considerations

Large-scale production favors the PTC method due to lower catalyst costs and reduced solvent waste . However, chlorosulfonation requires corrosion-resistant reactors, increasing capital costs . Regulatory compliance for handling SOCl₂ and chlorosulfonic acid necessitates specialized infrastructure .

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:
  • Target Compound :
    • Core: 1H-benzo[d]imidazole
    • Substituents: 2-methyl, 1-((5-chloro-2-methoxyphenyl)sulfonyl)
    • Functional Groups: Sulfonyl (electron-withdrawing), methoxy (electron-donating), chloro (electron-withdrawing)
Analog Compounds:

1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (): Substituents: 2-methylthio (thioether), 1-methyl Key Difference: Sulfonyl vs. thioether group.

2-((3,4-Dichlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole () :

  • Substituents: Dichlorobenzylthio, phenylsulfonyl
  • Comparison: Both compounds feature sulfonyl groups, but the target’s methoxyphenyl may improve solubility over dichlorophenyl .

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (): Substituents: Chloro, phenoxyethylsulfanyl Key Difference: Sulfonyl vs. sulfanyl; the phenoxyethyl chain in this analog introduces steric bulk absent in the target compound .

Electronic Effects:
  • Methoxy groups increase electron density on the phenyl ring, balancing solubility and binding interactions .

Physicochemical Properties

Property Target Compound 1-Methyl-2-(methylthio)-Analog () 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-Analog ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (higher due to phenoxyethyl)
Solubility Moderate (methoxy enhances) Low (thioether reduces polarity) Low (bulky substituents)
Metabolic Stability High (sulfonyl resists oxidation) Moderate (thioether prone to oxidation) Low (sulfanyl and ether groups vulnerable)

Biological Activity

1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural characteristics of this compound, including the benzimidazole core and sulfonyl group, suggest various mechanisms of action that merit detailed investigation.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and proteins involved in cellular signaling pathways. The sulfonyl group may facilitate interactions that inhibit enzyme activities, leading to disrupted cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
3aaStaphylococcus aureus< 1 µg/mL
3adCandida albicans3.9–7.8 µg/mL
3aoMycobacterium smegmatis< 1 µg/mL
3aqEscherichia coli3.9 µg/mL

These compounds demonstrated significant activity against various pathogens, indicating that modifications in the benzimidazole structure can enhance antibacterial properties.

Case Studies

A case study focusing on the antibacterial effects of benzimidazole derivatives showed that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

In vitro testing revealed that several derivatives had MIC values lower than those of conventional antibiotics, suggesting a potential for development as new antimicrobial agents. The study also employed molecular docking techniques to elucidate the binding interactions between these compounds and bacterial targets, such as FtsZ proteins and pyruvate kinases, which are crucial for bacterial cell division and metabolism .

Anticancer Activity

Beyond antimicrobial properties, benzimidazole derivatives have also been investigated for their anticancer effects. Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF-710.0
Compound CA5497.5

These findings suggest that the introduction of specific functional groups can significantly influence the potency of benzimidazole derivatives against various cancer types.

Q & A

Q. What are the optimal synthetic routes for 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : React 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours. This step introduces the sulfonyl group .

Purification : Use column chromatography with a chloroform/ethyl acetate/hexane gradient (e.g., 2:3:3) to isolate the product. Yields range from 15–39%, depending on substituent steric effects .

Validation : Confirm the structure via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry. For example, the sulfonyl group’s 1H^1H NMR resonance appears as a singlet near δ 3.22–3.25 ppm for methylsulfonyl derivatives .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • 1H^1H NMR : Key signals include the sulfonyl-attached aromatic protons (δ 7.0–8.1 ppm), methoxy group (δ 3.8–3.9 ppm), and methyl groups (δ 2.1–2.5 ppm). Splitting patterns help distinguish substituent positions .
  • IR Spectroscopy : Look for sulfonyl S=O stretches at 1150–1350 cm1^{-1} and C-N stretches (imidazole ring) near 1600 cm1^{-1} .
  • Mass Spectrometry (ESI+) : The molecular ion peak should match the exact mass (e.g., m/z 352–386 for analogs with chloro/methoxy substituents) .

Q. What are the key considerations for assessing purity during synthesis?

Methodological Answer:

  • Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation indicates high purity) .
  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to detect impurities. Purity >95% is acceptable for biological assays .
  • Melting Point : Sharp melting points (e.g., 162–193°C for analogs) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s bioactivity against therapeutic targets?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase, cytochrome P450) at concentrations of 1–100 μM. Use positive controls (e.g., celecoxib for COX-2) and measure IC50_{50} values .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target proteins (e.g., PDB: 2LL). Analyze binding poses for hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
  • ADME Prediction : Use SwissADME to predict bioavailability, logP, and metabolic stability. Sulfonyl groups may reduce membrane permeability but enhance plasma protein binding .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Tautomerism : Benzoimidazole derivatives can exhibit tautomerism (e.g., 1H vs. 3H forms). Use 15N^{15}N-NMR or X-ray crystallography to confirm the dominant tautomer .
  • Impurity Identification : If NMR signals deviate from expectations (e.g., extra peaks at δ 1.2 ppm), repeat purification via preparative HPLC or recrystallization from methanol/water .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., rotation of the sulfonyl group) that broadens signals at lower temperatures .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen for nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation propensity. Sulfonyl groups may stabilize the compound in polar solvents .
  • Degradation Pathways : Use SPARTAN or Gaussian to model hydrolysis under acidic/basic conditions. The sulfonyl group is stable at pH 4–8 but may hydrolyze above pH 10 .

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